An In-depth Technical Guide to the Physicochemical Properties of 4'-Methoxy-3-(3-methylphenyl)propiophenone
An In-depth Technical Guide to the Physicochemical Properties of 4'-Methoxy-3-(3-methylphenyl)propiophenone
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 4'-Methoxy-3-(3-methylphenyl)propiophenone, a substituted aromatic ketone of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from structurally analogous compounds to provide a robust, inferred profile. This document will cover its chemical identity, predicted physical and chemical properties, a conceptual synthetic protocol based on established methodologies, and essential safety and handling considerations. The insights provided herein are intended to support research and development activities by offering a detailed, scientifically-grounded perspective on this molecule.
Introduction and Chemical Identity
4'-Methoxy-3-(3-methylphenyl)propiophenone belongs to the propiophenone class of aromatic ketones. The propiophenone scaffold is a common structural motif in a variety of biologically active molecules, making its derivatives, such as the title compound, valuable intermediates in drug discovery and materials science. The structure is characterized by a central propan-1-one chain linking a 4-methoxyphenyl group and a 3-methylphenyl group.
The methoxy (-OCH3) group on one phenyl ring and the methyl (-CH3) group on the other influence the molecule's electronic properties, reactivity, and potential biological interactions. Understanding these fundamental physicochemical characteristics is paramount for its effective application in research and synthesis.
Table 1: Chemical Identifiers for 4'-Methoxy-3-(3-methylphenyl)propiophenone and Analogous Compounds
| Property | 4'-Methoxy-3-(3-methylphenyl)propiophenone (Predicted/Inferred) | 4'-Methoxy-3-phenylpropiophenone[1] | 4'-Methoxypropiophenone[2][3][4] | 4'-Methylpropiophenone[5][6][7] |
| IUPAC Name | 1-(4-methoxyphenyl)-3-(3-methylphenyl)propan-1-one | 1-(4-methoxyphenyl)-3-phenylpropan-1-one | 1-(4-methoxyphenyl)propan-1-one | 1-(4-methylphenyl)propan-1-one |
| Molecular Formula | C₁₇H₁₈O₂ | C₁₆H₁₆O₂ | C₁₀H₁₂O₂ | C₁₀H₁₂O |
| Molecular Weight | 268.33 g/mol | 240.30 g/mol | 164.20 g/mol | 148.20 g/mol |
| CAS Number | Not available | 5739-38-8 | 121-97-1 | 5337-93-9 |
| Canonical SMILES | CCC(=O)C1=CC=C(C=C1)OC.C1=CC(=CC=C1)C | COC1=CC=C(C=C1)C(=O)CCC2=CC=CC=C2 | CCC(=O)C1=CC=C(C=C1)OC | CCC(=O)C1=CC=C(C=C1)C |
Predicted Physicochemical Properties
The physicochemical properties of 4'-Methoxy-3-(3-methylphenyl)propiophenone are inferred from the known data of its structural analogues. These properties are crucial for designing experimental conditions for its synthesis, purification, and application.
Table 2: Predicted and Comparative Physicochemical Properties
| Property | 4'-Methoxy-3-(3-methylphenyl)propiophenone (Predicted/Inferred) | 4'-Methoxy-3-phenylpropiophenone | 4'-Methoxypropiophenone | 4'-Methylpropiophenone |
| Appearance | Predicted to be a white to off-white crystalline solid or a colorless to pale yellow liquid. | - | White to off-white crystalline solid or clear colorless to amber liquid.[2] | Colorless or light-yellow liquid.[5][6] |
| Melting Point | Not available | Not available | 27-29 °C[3] | 7.2 °C[7] |
| Boiling Point | Predicted to be >275 °C | Not available | 273-275 °C[8] | 238-239 °C[5][6] |
| Solubility | Predicted to be soluble in common organic solvents (e.g., ethanol, acetone, chloroform) and sparingly soluble in water. | Soluble in organic solvents, limited solubility in water. | Soluble in organic solvents like ethanol and ether; limited solubility in water.[2][4] | Soluble in chloroform and hexane; slightly soluble in water.[5][6][7] |
| Density | Predicted to be ~1.0-1.1 g/cm³ | Not available | ~1.06 g/cm³[2] | 0.993 g/mL at 25 °C[5][7] |
| Refractive Index | Not available | Not available | 1.5465 at 20 °C[8] | 1.528 at 20 °C[7] |
| Flash Point | Predicted to be >100 °C | Not available | 61.11 °C (closed cup)[8] | 108 °C[5] |
Conceptual Synthesis Protocol: Friedel-Crafts Acylation
A plausible and efficient method for the synthesis of 4'-Methoxy-3-(3-methylphenyl)propiophenone is through a Friedel-Crafts acylation reaction.[9][10][11] This well-established reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[9]
Causality Behind Experimental Choices
The choice of Friedel-Crafts acylation is dictated by its reliability in forming carbon-carbon bonds with aromatic systems.[10] Anisole (methoxybenzene) is chosen as the aromatic substrate due to the activating and para-directing nature of the methoxy group, which facilitates the electrophilic substitution at the desired position.[12] 3-(3-methylphenyl)propanoyl chloride would serve as the acylating agent. A strong Lewis acid, such as aluminum chloride (AlCl₃), is essential to generate the highly reactive acylium ion intermediate.[12] Anhydrous conditions are critical as the Lewis acid catalyst reacts vigorously with water.
Step-by-Step Methodology
Step 1: Preparation of 3-(3-methylphenyl)propanoyl chloride
-
In a fume hood, to a solution of 3-(3-methylphenyl)propanoic acid (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM), add oxalyl chloride (1.2 equivalents) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir for 2-3 hours, monitoring the reaction progress by observing the cessation of gas evolution.
-
Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator to yield the crude 3-(3-methylphenyl)propanoyl chloride, which can be used in the next step without further purification.
Step 2: Friedel-Crafts Acylation
-
In a separate, dry reaction vessel equipped with a magnetic stirrer and under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) in anhydrous DCM.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve the crude 3-(3-methylphenyl)propanoyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the AlCl₃ suspension, maintaining the temperature at 0 °C.
-
Following the addition, add anisole (1.0 equivalent) dropwise to the reaction mixture, again ensuring the temperature remains at 0 °C.
-
After the complete addition of anisole, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Step 3: Reaction Quenching and Work-up
-
Upon completion, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and a small amount of concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Step 4: Purification
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent (e.g., ethanol/water) to obtain the pure 4'-Methoxy-3-(3-methylphenyl)propiophenone.
Visualization of the Synthetic Workflow
Caption: Conceptual workflow for the synthesis of 4'-Methoxy-3-(3-methylphenyl)propiophenone.
Analytical Characterization (Predicted)
The synthesized compound would be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons on both phenyl rings, the methoxy group protons (a singlet around 3.8 ppm), the methyl group protons on the tolyl ring (a singlet around 2.3 ppm), and the two methylene groups of the propane chain (triplets).
-
¹³C NMR: The spectrum would display signals for the carbonyl carbon, the aromatic carbons, the methoxy carbon, the tolyl methyl carbon, and the two methylene carbons.
-
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch of an aromatic ketone is expected around 1680 cm⁻¹. Other significant peaks would correspond to C-H stretches of the aromatic rings and aliphatic chain, and C-O stretching of the methoxy group.
-
Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would show the molecular ion peak (M⁺) and characteristic fragmentation patterns, such as the loss of the ethyl group and cleavage at the carbonyl group.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4'-Methoxy-3-(3-methylphenyl)propiophenone is not available, the safety precautions for structurally similar aromatic ketones should be followed.
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[13][14] Avoid inhalation of vapors or dust.[15][16] Prevent contact with skin and eyes.[13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[14][17]
-
Fire and Explosion Hazards: Aromatic ketones can be combustible. Keep away from heat, sparks, open flames, and other ignition sources.[15]
-
Toxicology: Aromatic ketones may cause skin and eye irritation.[17] Prolonged or repeated exposure may lead to more significant health effects.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[16]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[15]
Logical Relationship of Safety Protocols
Caption: Relationship between hazards, control measures, and the goal of safe handling.
Conclusion
4'-Methoxy-3-(3-methylphenyl)propiophenone is a molecule with significant potential as an intermediate in various fields of chemical research. While direct experimental data is sparse, a comprehensive understanding of its physicochemical properties can be effectively inferred from its structural analogues. The conceptual synthetic protocol outlined, based on the robust Friedel-Crafts acylation, provides a clear pathway for its preparation. Adherence to standard safety protocols for aromatic ketones is essential for its safe handling and use in a laboratory setting. This guide serves as a foundational resource for researchers and scientists, enabling further exploration and application of this promising compound.
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